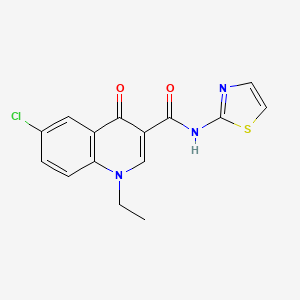

6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide

Descripción

Propiedades

IUPAC Name |

6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-2-19-8-11(14(21)18-15-17-5-6-22-15)13(20)10-7-9(16)3-4-12(10)19/h3-8H,2H2,1H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWNUIPNQSBHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism

- Condensation : 3-Chloroaniline reacts with DEM to form an ethoxymethylene intermediate.

- Cyclization : Thermal treatment (150–180°C) induces intramolecular cyclization, yielding ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

- Tautomerization : The 1,4-dihydroquinoline tautomerizes to the aromatic quinoline system under acidic conditions.

Optimization Parameters

- Solvent : High-boiling solvents like diphenyl ether or DMF are preferred.

- Temperature : Cyclization proceeds efficiently at 160°C for 6–8 hours.

- Yield : Reported yields range from 70–85%, depending on substituent steric effects.

N-Alkylation at Position 1

Introducing the ethyl group at the quinoline’s N-1 position requires alkylation of the secondary amine. This step is critical for modulating electronic and steric properties.

Alkylation Methods

Direct Alkylation :

Phase-Transfer Catalysis (PTC) :

Challenges

- Over-Alkylation : Minimized by using a 1:1 molar ratio of quinoline to alkylating agent.

- Solvent Purity : Moisture in DMF leads to hydrolysis; molecular sieves are recommended.

Ester to Carboxamide Conversion

The final step involves converting the ethyl ester at position 3 to the thiazole-2-yl carboxamide. This is achieved via nucleophilic acyl substitution.

Coupling Strategies

Direct Aminolysis :

Activated Intermediate Route :

Solvent and Heating Optimization

| Entry | Solvent | Heating Method | Temperature/Time | Yield (%) |

|---|---|---|---|---|

| 1 | Methanol | Conventional | Reflux, 8 h | 93 |

| 2 | Ethanol | Conventional | Reflux, 8 h | 84 |

| 3 | THF | Microwave | 120°C, 30 min | 56 |

Key Insight : Prolonged conventional heating in alcohols outperforms microwave-assisted methods due to better thermal equilibration.

Alternative Synthetic Routes

Nitro Reduction Pathway

A patent methodology for analogous quinazolines involves:

Solid-Phase Synthesis

- Resin-Bound Intermediate : Wang resin-functionalized quinoline esters enable stepwise amidation with automated purification.

- Yield : 68–72%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30).

Análisis De Reacciones Químicas

Types of Reactions

6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and an appropriate solvent, like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline-based compounds with different substituents.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of 6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide against various pathogens. For instance:

- Bacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. In particular, derivatives of quinoline have been reported to exhibit significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Mycobacterium smegmatis | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

| Candida albicans | 25 |

Anticancer Activity

The anticancer potential of this compound has also been evaluated. Studies indicate that derivatives containing the quinoline scaffold can inhibit cancer cell proliferation through various mechanisms:

- Mechanisms of Action : These include inhibition of tyrosine kinases, induction of apoptosis, and interference with tubulin polymerization .

- Cell Lines Tested : The compound has been tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), showing IC50 values ranging from 1.9 to 7.52 µg/mL for active compounds .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.9 - 7.52 |

| MCF-7 | 2.0 - 8.0 |

Antiviral Activity

Emerging research suggests that compounds similar to 6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide may possess antiviral properties:

- HIV Integrase Inhibition : Some studies have focused on derivatives acting as inhibitors of HIV integrase, a crucial enzyme in the viral life cycle . The structural modifications in the quinoline framework can enhance their binding affinity and efficacy against HIV.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Initial studies indicate no significant mortality or behavioral changes in animal models at lower concentrations; however, higher doses did show some adverse effects .

Mecanismo De Acción

The mechanism of action of 6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in target organisms. For example, it may inhibit DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria, thereby exhibiting antibacterial activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Quinoline-3-carboxamide derivatives exhibit diverse biological activities influenced by substituent variations. Below, key structural and functional differences between 6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide and related compounds are analyzed.

Structural Modifications and CETP Inhibition

The CETP inhibitory activity of quinoline-3-carboxamides is highly sensitive to substitutions at positions 1, 4, 6, and the N-linked carboxamide group (Table 1).

Key Observations:

Position 1 Substituents : The ethyl group in the target compound may balance lipophilicity and metabolic stability compared to bulkier groups like pentyl (Compound 47) or smaller alkyl chains.

Position 6 Chloro Substituent: The electron-withdrawing chloro group could enhance binding affinity to CETP by modulating electron density in the quinoline core, a feature absent in non-halogenated analogs like Compound 47 .

Position 4 Oxo vs. Thioxo: The 4-oxo group in the target compound and Compounds 24/26 contrasts with the 4-thioxo moiety in Compound 44.

Physicochemical Properties

- Electronic Effects: The chloro substituent increases electron deficiency in the quinoline core, possibly stabilizing interactions with CETP’s hydrophobic pockets .

Actividad Biológica

6-Chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This includes a quinoline core with a thiazole substituent, which is known to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide. The compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.50 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL |

| Bacillus subtilis | 0.30 µg/mL |

These results indicate that the compound exhibits potent antimicrobial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 20.3 |

| A549 (lung cancer) | 22.7 |

The IC50 values indicate that the compound has significant cytotoxic effects on these cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in microbial cell wall synthesis and cancer cell proliferation. Specifically, it has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are critical targets in bacterial and cancer cell metabolism.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of the compound in combination with conventional antibiotics like Ciprofloxacin. The results showed enhanced antibacterial activity when combined, suggesting a synergistic effect that could reduce the required dosage of antibiotics .

- Anticancer Potential : In a preclinical model using xenograft tumors in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential for further development as an anticancer therapeutic agent .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 6-chloro-1-ethyl-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide?

Answer:

The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. A representative approach includes:

- Step 1: Formation of the quinoline-3-carboxylic acid scaffold via cyclization of substituted anilines with ethyl acetoacetate derivatives under acidic conditions.

- Step 2: Introduction of the 1-ethyl and 6-chloro substituents through alkylation and halogenation, respectively.

- Step 3: Coupling of the carboxylic acid group with 1,3-thiazol-2-amine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF .

- Purification: Recrystallization from ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane) ensures >95% purity.

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

Key techniques include:

- X-ray crystallography (using SHELX or ORTEP-III for structure refinement) to resolve the 3D configuration, particularly the orientation of the thiazole ring relative to the quinoline core .

- NMR spectroscopy: and NMR (e.g., δ ~8.2 ppm for quinoline protons, δ ~165 ppm for the carbonyl group) to confirm substituent positions .

- Mass spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H] at m/z 372.05) .

Advanced: How can molecular docking studies elucidate the compound’s mechanism of action against biological targets?

Answer:

- Target identification: Prioritize kinases (e.g., MAPK1) or enzymes with ATP-binding pockets, as the quinoline-thiazole scaffold mimics purine analogs .

- Software tools: Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the thiazole nitrogen and quinoline carbonyl as hydrogen-bond acceptors.

- Validation: Compare binding affinities with known inhibitors (e.g., staurosporine for kinases) and validate via mutagenesis assays .

Advanced: What strategies optimize the compound’s bioactivity while minimizing off-target effects?

Answer:

- Structure-activity relationship (SAR):

- Quinoline modifications: Introduce electron-withdrawing groups (e.g., -CF) at position 6 to enhance target affinity.

- Thiazole substitutions: Replace the thiazole’s N-H with methyl groups to reduce metabolic degradation .

- Prodrug design: Mask the carboxylic acid as an ester to improve bioavailability .

- In vitro assays: Use kinase profiling panels (e.g., Eurofins KinaseScan) to assess selectivity .

Advanced: How can contradictory data in biological assays be resolved?

Answer:

- Assay standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Control experiments: Include positive controls (e.g., imatinib for kinase inhibition) and validate via orthogonal methods (e.g., SPR for binding kinetics) .

- Statistical analysis: Apply ANOVA with post-hoc tests to distinguish signal noise from true activity.

Advanced: What computational methods predict the compound’s stability and reactivity?

Answer:

- DFT calculations: Use Gaussian 09 to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .

- Degradation pathways: Simulate hydrolysis of the amide bond under physiological pH using MarvinSketch.

- Solubility prediction: Employ COSMO-RS to optimize solvent systems for crystallization .

Advanced: How does the thiazole ring influence intermolecular interactions in crystal packing?

Answer:

- Hydrogen bonding: The thiazole N atom participates in C–H⋯N interactions with adjacent quinoline rings, as observed in single-crystal studies (e.g., C⋯N distance: 3.45 Å) .

- π-π stacking: The quinoline and thiazole rings form stacked layers with centroid distances of ~3.7 Å, stabilizing the crystal lattice .

Advanced: What experimental phasing techniques are suitable for resolving its crystallographic structure?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.